N-(2-cyanoethyl)-2-nitro-N-propylbenzenesulfonamide
Description
N-(2-cyanoethyl)-2-nitro-N-propylbenzenesulfonamide: is an organic compound that features a sulfonamide group attached to a benzene ring, with additional functional groups including a nitro group, a cyanoethyl group, and a propyl group
Properties
IUPAC Name |
N-(2-cyanoethyl)-2-nitro-N-propylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-2-9-14(10-5-8-13)20(18,19)12-7-4-3-6-11(12)15(16)17/h3-4,6-7H,2,5,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEZQUQRLQDVQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC#N)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanoethyl)-2-nitro-N-propylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the nitration of a benzenesulfonamide derivative followed by alkylation and cyanoethylation. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in N-(2-cyanoethyl)-2-nitro-N-propylbenzenesulfonamide can undergo reduction reactions to form amines.
Reduction: The cyano group can be reduced to primary amines under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products:
Reduction of the nitro group: results in the formation of N-(2-cyanoethyl)-N-propylbenzenesulfonamide.
Reduction of the cyano group: leads to the formation of N-(2-aminoethyl)-2-nitro-N-propylbenzenesulfonamide.
Substitution reactions: can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-cyanoethyl)-2-nitro-N-propylbenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its sulfonamide group is known for its antibacterial properties, and modifications of this compound could lead to new antimicrobial agents.
Industry: In the materials science field, this compound can be used in the production of polymers and other advanced materials. Its functional groups allow for various chemical modifications, making it useful in creating materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-cyanoethyl)-2-nitro-N-propylbenzenesulfonamide involves interactions with biological molecules through its functional groups. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The nitro and cyano groups can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
- N-(2-cyanoethyl)-N-propylbenzenesulfonamide
- N-(2-aminoethyl)-2-nitro-N-propylbenzenesulfonamide
- 2-nitro-N-propylbenzenesulfonamide
Uniqueness: N-(2-cyanoethyl)-2-nitro-N-propylbenzenesulfonamide is unique due to the presence of both a nitro group and a cyanoethyl group, which provide distinct reactivity and potential for diverse chemical modifications. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in synthetic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
